![molecular formula C23H27N7O4S B2991601 N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide CAS No. 1421441-52-2](/img/structure/B2991601.png)
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
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Description
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H27N7O4S and its molecular weight is 497.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on this compound often involves its synthesis and evaluation of chemical properties. Studies include the synthesis of polyamides containing uracil and adenine, highlighting the compound's utility in creating novel polymers with potential biomedical applications. These polyamides exhibit molecular weights in the range of about 1000–5000 and show solubility in water, indicating their potential use in drug delivery systems and biocompatible materials (Hattori & Kinoshita, 1979).
Antimicrobial and Antibacterial Activity
Several studies have focused on the compound's role in synthesizing new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities. These compounds are considered for use as antibacterial agents, suggesting the compound's utility in developing new antibiotics to combat resistant bacterial strains (Azab, Youssef, & El‐Bordany, 2013).
Anticancer and Anti-angiogenic Applications
Research has also explored the synthesis of novel derivatives with significant anti-angiogenic and DNA cleavage activities. These studies indicate the compound's potential in developing anticancer therapies, particularly by inhibiting angiogenesis and affecting DNA integrity in cancer cells. This opens up avenues for the compound's application in targeted cancer treatments (Kambappa et al., 2017).
Drug Development and Molecular Interaction Studies
Further research includes the synthesis of p-hydroxycinnamic acid derivatives and investigation of their binding interactions with bovine serum albumin. This study provides insights into the compound's potential in drug development, highlighting how modifications to its structure can influence its interactions with biological molecules and alter its pharmacological properties (Meng et al., 2012).
properties
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O4S/c1-15-14-20(25-16(2)24-15)28-35(33,34)19-6-4-18(5-7-19)26-23(32)17-10-12-30(13-11-17)21-8-9-22(31)29(3)27-21/h4-9,14,17H,10-13H2,1-3H3,(H,26,32)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWBGKRLVXHQMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C4=NN(C(=O)C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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